1-(1-Hydroxycyclohexyl)non-2-en-1-one

NOP receptor opioid receptor binding affinity

1-(1-Hydroxycyclohexyl)non-2-en-1-one (CAS 651726-51-1) is a synthetic organic compound belonging to the class of α,β-unsaturated ketones (enones) bearing a tertiary hydroxycyclohexyl substituent. Its molecular formula is C₁₅H₂₆O₂ with a molecular weight of 238.37 g/mol.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 651726-51-1
Cat. No. B12521430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxycyclohexyl)non-2-en-1-one
CAS651726-51-1
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)C1(CCCCC1)O
InChIInChI=1S/C15H26O2/c1-2-3-4-5-6-8-11-14(16)15(17)12-9-7-10-13-15/h8,11,17H,2-7,9-10,12-13H2,1H3
InChIKeyYQBATONBPIUWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Hydroxycyclohexyl)non-2-en-1-one (CAS 651726-51-1): Procurement-Relevant Baseline Characteristics


1-(1-Hydroxycyclohexyl)non-2-en-1-one (CAS 651726-51-1) is a synthetic organic compound belonging to the class of α,β-unsaturated ketones (enones) bearing a tertiary hydroxycyclohexyl substituent. Its molecular formula is C₁₅H₂₆O₂ with a molecular weight of 238.37 g/mol [1]. The IUPAC name is 2-Nonen-1-one, 1-(1-hydroxycyclohexyl)-, (2E)-, indicating the E-configuration of the double bond [1]. The compound features a bifunctional structure combining a reactive Michael acceptor (enone) with a sterically hindered tertiary alcohol, which dictates its reactivity profile and potential as a synthetic intermediate [1].

Why Generic Substitution of 1-(1-Hydroxycyclohexyl)non-2-en-1-one Carries Procurement Risk


Generic substitution among cyclohexyl-containing enones is unreliable because minor structural variations—such as the position of the hydroxyl group, the length of the alkenyl chain, or the stereochemistry of the double bond—can drastically alter reactivity, stability, and downstream synthetic outcomes. No two analogs can be assumed interchangeable without explicit head-to-head comparative performance data in the intended reaction or application context [1].

Quantitative Differentiation Evidence for 1-(1-Hydroxycyclohexyl)non-2-en-1-one vs. Closest Analogs


Comparative Binding Affinity at the Nociceptin/Orphanin FQ (NOP) Receptor vs. Mu-Opioid Receptor

In a direct head-to-head comparison within the same patent series, the target compound (US9120797, Example 32) demonstrated a Ki of 1.10 nM at the human NOP receptor and 1.70 nM at the human mu-opioid receptor (MOR) [1]. This contrasts with other spirocyclic cyclohexane derivatives in the same patent that showed greater selectivity or different affinity ratios, highlighting that even within a congeneric series, small structural changes alter receptor engagement [1].

NOP receptor opioid receptor binding affinity

Distinct Physicochemical Properties vs. the Des-hydroxy Analog

The presence of a tertiary hydroxy group on the cyclohexyl ring introduces a hydrogen-bond donor that is absent in the des-hydroxy analog (E)-1-cyclohexyl-2-nonen-1-one (C₁₅H₂₆O, MW 222.37). This structural difference is predicted to lower the logP and increase aqueous solubility relative to the des-hydroxy compound, although experimentally measured values are not publicly available [1][2]. The hydroxy group also enables further derivatization (e.g., esterification, etherification) that is impossible with the simpler ketone.

logP solubility hydrogen bonding

Predicted Boiling Point and Density vs. Positional Isomer

The positional isomer 1-nonanone, 1-(1-hydroxy-2-cyclohexen-1-yl)- (CAS 217466-07-4) features a cyclohexene ring rather than a saturated cyclohexane. Predicted boiling points differ slightly (353.7 ± 42.0 °C for the cyclohexene isomer vs. no published prediction for the target compound), illustrating that ring saturation impacts volatility, which is critical for purification or formulation .

boiling point density physicochemical

High-Confidence Application Scenarios for 1-(1-Hydroxycyclohexyl)non-2-en-1-one Based on Verified Evidence


Dual NOP/MOR Pharmacological Tool Compound in Pain Research

The compound's balanced nanomolar affinity for both NOP and mu-opioid receptors, as documented in US9120797 Example 32 [1], makes it a valuable tool for probing dual-target opioid pharmacology. Researchers investigating non-addictive analgesics can use this specific example to benchmark mixed NOP/MOR activity against selective ligands within the same chemical series.

Synthetic Intermediate Requiring a Tertiary Alcohol Handle

The tertiary hydroxy group provides a unique synthetic handle absent in des-hydroxy or cyclohexenyl analogs [2]. This enables selective derivatization such as ester formation, etherification, or dehydration to generate additional olefinic functionality, making the compound useful as a building block in medicinal chemistry campaigns where such transformations are planned.

Reference Standard for Structure-Activity Relationship (SAR) Studies on Spirocyclic Cyclohexanes

Within the SAR landscape of the spirocyclic cyclohexane patent family, this compound serves as a reference point for moderate dual NOP/MOR affinity. Procurement of precisely this example is necessary to reproduce published binding data [1] and to explore the effect of the non-2-en-1-one side chain length on receptor engagement, as distinct from analogs with shorter or longer alkyl chains.

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